![molecular formula C12H13BrN4O2S2 B2901726 N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide CAS No. 338954-09-9](/img/structure/B2901726.png)
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide
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Overview
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The specific structure of “N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide” would include additional functional groups attached to this ring .Chemical Reactions Analysis
1,2,4-Triazoles can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution . The specific reactions that “N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide” can undergo would depend on its specific structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. For example, they can have different solubilities, melting points, and reactivities .Scientific Research Applications
Antitumor Activity
The core structure of the compound, the 1,2,4-triazole ring, is known for its antitumor properties . The presence of the allyl and sulfanyl groups may enhance these properties, making it a candidate for cancer research. The compound could be used to study its efficacy against various cancer cell lines and to understand the mechanism of action at the molecular level.
Antimicrobial Potential
Compounds with a 1,2,4-triazole core have shown promising results as antimicrobial agents . The bromobenzenesulfonamide moiety could potentially be active against a broad spectrum of bacteria and fungi, providing a new avenue for the development of antimicrobial drugs.
Chemical Synthesis
Due to the presence of reactive functional groups like the allyl and bromo groups, this compound can serve as an intermediate in organic synthesis . It could be used to create a variety of novel compounds with potential biological activity.
Mechanism of Action
Target of Action
The primary targets of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide are currently unknown . The compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
Compounds with similar structures have been associated with various biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSXDOGCKWIMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide |
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